molecular formula C11H20N2O2 B12271445 Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12271445
M. Wt: 212.29 g/mol
InChI Key: KBFKGKCNVPZMHL-JVIMKECRSA-N
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Description

Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 227940-72-9) is a bicyclic organic compound featuring a norbornane-like 2-azabicyclo[2.2.1]heptane scaffold. Its structure includes:

  • A tert-butyloxycarbonyl (Boc) group at position 2, serving as a protective group for the amine.
  • An anti-7-amino substituent, conferring stereochemical specificity.
  • A rigid bicyclic framework that enhances metabolic stability and binding affinity in drug design .

This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing protease inhibitors and neuraminidase-targeting agents due to its conformational rigidity and stereochemical versatility.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1S,4S)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m0/s1

InChI Key

KBFKGKCNVPZMHL-JVIMKECRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2N

Origin of Product

United States

Preparation Methods

Tropinone-Based Synthesis

One of the most well-documented approaches to synthesizing tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate begins with tropinone as the starting material. This synthetic route is particularly valuable because tropinone provides a readily available starting point with structural features that can be elaborated to form the target bicyclic system.

The synthetic sequence proceeds through the following key steps:

  • Conversion of tropinone to phenyl 3-oxobicyclo[3.2.1]octane-8-carboxylate (compound 2)

    • This transformation is accomplished by dissolving tropinone in an inert organic solvent
    • Addition of a weak insoluble inorganic base
    • Reaction with phenyl chloroformate at temperatures of at least 0°C
    • Optional heating to reflux after completion of addition
    • Isolation by cooling (−10°C to 20°C) after addition of an antisolvent
    • Filtration, washing with dilute acid solution, water, and optionally a dilute base solution
  • Further transformation to 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (compound 6)

    • This involves multiple steps including protection with a tert-butoxycarbonyl group
  • Curtius rearrangement of compound 6

    • Reaction in toluene or xylene (3-10 mL per gram of substrate)
    • Heating to 30-80°C
    • Addition of diphenylphosphoryl azide (DPPA, 0.95-1.2 equivalents)
    • Controlled addition rate to manage reaction temperature and nitrogen gas evolution
    • Trapping the isocyanate intermediate with benzyl alcohol (0.95-1.5 equivalents)
    • Maintaining the reaction at 30-110°C (preferably 80°C) for 1-24 hours
    • This yields tert-butyl 2-[(benzyloxy)carbonyl]amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (compound 7)
  • Resolution of enantiomers

    • The racemic compound 7 is separated by chiral chromatography
    • This yields enantiomerically pure exo-tert-butyl 2(R(+)-[(benzyloxy)carbonyl]amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (compound 8)
  • Final hydrogenolysis

    • Removal of the benzyloxycarbonyl protecting group using 5-10% palladium on carbon
    • Performed in alcoholic solvents such as methanol or ethanol
    • Reaction temperatures of 10-100°C for 4-24 hours
    • Yields the desired product with high chemical and stereochemical purity

Cyclohex-3-enecarboxylic Acid Route

An alternative approach to synthesizing 7-azabicyclo[2.2.1]heptane derivatives utilizes cyclohex-3-enecarboxylic acid as the starting material. This synthesis is achieved through a four-step sequence:

  • Curtius reaction on cyclohex-3-enecarboxylic acid

    • Conversion of the carboxylic acid to an acyl azide
    • Thermal rearrangement to an isocyanate
    • Capture of the isocyanate to form a protected amine
  • Stereoselective bromination

    • Treatment with bromine leads to dibromination
    • Formation of benzyl(cis-3, trans-4-dibromocyclohex-1-yl)carbamates
    • The stereoselectivity in this step is crucial for the subsequent cyclization
  • NaH-mediated intramolecular cyclization

    • Base-induced cyclization to form the 7-azabicyclo[2.2.1]heptane core
    • This step establishes the bicyclic structure characteristic of the target compound
  • Additional functionalization would be required to introduce the amino group at position 7 and the tert-butoxycarbonyl group at N-2 to obtain the specific target compound.

This approach offers a direct route to the construction of the bicyclic core structure, although additional steps may be necessary to achieve the desired substitution pattern.

L-Serine-Derived Synthesis

A third approach to 7-azabicyclo[2.2.1]heptane derivatives starts with L-serine as a chiral starting material. While this method was specifically developed for a glutamic acid analogue, the strategies for constructing the bicyclic core are relevant to the synthesis of this compound.

Key steps include:

  • Formation of a hemiaminal intermediate (compound 2) from L-serine

  • Conversion to trisubstituted pyrrolidines through either:

    • Tandem Wittig/Michael reaction to form 2S,3S,5S-trisubstituted pyrrolidine (compound 3)
    • Iodosulfonamidation reaction to form 2S,3S,5R-trisubstituted pyrrolidine (compound 4)
  • Transannular alkylation to form the [2.2.1] ring system

    • β-elimination of a silyl ether
    • Cyclization to afford tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate (compound 20)
  • Selective functionalization at C-2

    • Direct reduction of 2-keto-3-silyl ether (compound 23) with SmI2
    • Conversion to α,β-unsaturated ester (compound 25)
    • Stereospecific reduction of the double bond from the exo face

The advantage of this approach is the use of a chiral starting material, which can provide stereochemical control from the outset of the synthesis.

Comparative Analysis of Synthetic Approaches

Table 1 provides a comparative analysis of the three main synthetic approaches discussed:

Approach Starting Material Key Intermediates Key Reactions Advantages Limitations
Tropinone-Based Tropinone Phenyl 3-oxobicyclo[3.2.1]octane-8-carboxylate, 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid Curtius rearrangement, Chiral chromatography, Hydrogenolysis Well-documented, Uses readily available starting material Requires chiral resolution
Cyclohex-3-enecarboxylic Acid Cyclohex-3-enecarboxylic acid Benzyl(cis-3, trans-4-dibromocyclohex-1-yl)carbamates Curtius reaction, Stereoselective bromination, NaH-mediated cyclization Direct formation of bicyclic structure May require additional functionalization steps
L-Serine-Derived L-Serine Hemiaminal intermediate, Trisubstituted pyrrolidines Tandem Wittig/Michael or Iodosulfonamidation, Transannular alkylation Uses chiral starting material, Potential for stereochemical control Longer synthetic sequence

Key Reaction Mechanisms

Curtius Rearrangement

The Curtius rearrangement is a critical step in several synthetic approaches to this compound. This reaction involves the conversion of a carboxylic acid to an amine with retention of the carbon skeleton through the following sequence:

  • Formation of an acyl azide intermediate using diphenylphosphoryl azide (DPPA) and a base like triethylamine

  • Thermal rearrangement of the acyl azide to an isocyanate, with nitrogen gas evolution

  • Capture of the isocyanate with an alcohol (typically benzyl alcohol) to form a carbamate, which can later be deprotected to reveal the primary amine

Table 2 details the specific reaction conditions for the Curtius rearrangement in the tropinone-based approach:

Parameter Condition Notes
Solvent Toluene or xylene 3-10 mL per gram of substrate (preferably 7 mL/g)
Temperature 30-110°C (preferably 80°C) Critical for controlling reaction rate
DPPA amount 0.95-1.2 equivalents (preferably 1.05) Key reagent for acyl azide formation
Benzyl alcohol 0.95-1.5 equivalents (preferably 1.0) Used to trap isocyanate intermediate
Reaction time 1-24 hours Until residual starting material is <1%
Base Triethylamine Facilitates acyl azide formation

The precision of these parameters is crucial for achieving high yields and stereoselectivity in the formation of tert-butyl 2-[(benzyloxy)carbonyl]amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (compound 7).

Transannular Cyclization

Transannular cyclization represents another key reaction in the construction of the 7-azabicyclo[2.2.1]heptane core. This reaction exploits the proximity of functional groups across a ring to form a new bond, creating the bicyclic structure.

In the L-serine-derived approach, the transannular alkylation involves:

  • β-elimination of a silyl ether to generate a reactive intermediate

  • Cyclization to form the [2.2.1] bicyclic system, establishing the distinctive bridged structure and resulting in tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate (compound 20)

The review by Chen and Trudell (cited in search result) summarizes various approaches to this ring system, noting that transannular cyclization is a particularly valuable method for creating the strained bicyclic structure characteristic of the 7-azabicyclo[2.2.1]heptane system.

Chiral Resolution Techniques

Achieving stereochemical purity is essential for the biological activity of this compound. Several synthetic approaches involve the preparation of racemic intermediates followed by chiral resolution.

The primary methods for chiral resolution include:

  • Chiral chromatography

    • Separation of enantiomers of tert-butyl 2-[(benzyloxy)carbonyl]amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (compound 7)
    • Yields enantiomerically pure exo-tert-butyl 2(R(+)-[(benzyloxy)carbonyl]amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (compound 8)
  • Enzymatic resolution

    • Resolution of related compounds like 7-aza-bicyclo[2.2.1]heptane 2,7-dicarboxylic acid dibenzyl ester
    • Involves dissolving the compound in DMSO
    • Addition of sodium phosphate buffer (pH 7.1)
    • Use of enzymes (e.g., Amano AY) for selective hydrolysis of one enantiomer

Analytical techniques for confirming stereochemical purity include chiral HPLC, which can achieve separation of enantiomers with >99% optical purity.

Practical Considerations in Synthesis

The successful synthesis of this compound requires attention to several practical aspects that significantly impact the efficiency, yield, and purity of the process:

Solvent Selection

Solvent choice is critical throughout the synthetic sequence:

  • For Curtius rearrangement, high-boiling, inert organic solvents like toluene or xylene are preferred to facilitate the thermal rearrangement

  • For hydrogenolysis, alcoholic solvents such as methanol or ethanol provide appropriate solubility and reactivity conditions

  • For chromatographic separations, mixtures of dichloromethane, methanol, or ethyl acetate are commonly employed

The selection of appropriate solvents must balance considerations of solubility, reactivity, safety, and ease of workup for each synthetic step.

Temperature Control

Precise temperature management is essential for several key reactions:

  • The Curtius rearrangement typically requires heating to 30-110°C (preferably 80°C) to facilitate the thermal rearrangement while avoiding side reactions

  • Stereoselective reactions often require lower temperatures to enhance selectivity

  • Crystallization and purification steps may involve cooling to specific temperature ranges (e.g., −10°C to 20°C)

Careful temperature control is particularly critical for maintaining stereoselectivity and preventing decomposition of sensitive intermediates.

Protecting Group Strategies

The synthesis employs various protecting groups that must be selectively installed and removed:

  • tert-Butoxycarbonyl (Boc) protection of the nitrogen in the bicyclic system

    • Installation using di-tert-butyl dicarbonate
    • Stable under basic and hydrogenolysis conditions
    • Selective removal requires careful acidic conditions
  • Benzyloxycarbonyl (Cbz) protection of amines

    • Installation using benzyl alcohol and isocyanate intermediates
    • Removal by hydrogenolysis using palladium catalysts
    • Provides orthogonality to the Boc protecting group

Selective manipulation of these protecting groups requires careful consideration of reaction conditions to avoid unintended deprotection or side reactions.

Catalyst Systems for Hydrogenolysis

The final hydrogenolysis step to remove the benzyloxycarbonyl protecting group employs specific catalyst systems:

  • Catalyst: 5-10% palladium on carbon

    • Loading of 5-10% relative to substrate weight
    • Important for efficient hydrogenolysis without affecting other functional groups
  • Reaction conditions:

    • Temperature: 10-100°C
    • Time: 4-24 hours
    • Pressure: Typically atmospheric pressure or slightly elevated pressure

The selection and handling of these catalyst systems are critical for achieving clean deprotection without affecting the stereochemistry or causing other side reactions.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating the deprotected acid, which may serve as a building block for further transformations.

Reaction Details Reagents/Conditions Product Source
Acid-catalyzed hydrolysisHCl in dioxane, reflux7-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylic acid
Base-catalyzed hydrolysisAqueous NaOH, heatSodium salt of the carboxylic acid

Mechanism : The tert-butyl ester is resistant to mild hydrolytic conditions but reacts under strong acidic or basic conditions. The bulky tert-butyl group stabilizes the ester, requiring prolonged reflux for complete hydrolysis .

Amine Functionalization

The primary amino group at position 7 is reactive and participates in nucleophilic reactions.

Acylation

The amino group reacts with acylating agents to form amides.

Reaction Details Reagents/Conditions Product Source
BenzoylationBenzoyl chloride, Et₃N, DCMN-Benzoyl-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate tert-butyl ester
AcetylationAcetyl chloride, pyridineN-Acetyl derivative

Mechanism : The amine acts as a nucleophile, displacing the leaving group (e.g., chloride) in acyl chlorides to form stable amides.

Oxidation

While direct oxidation of the amino group is not explicitly detailed in the literature, analogous bicyclic amines undergo oxidation to nitroso or nitro derivatives under strong oxidizing conditions (e.g., H₂O₂ or KMnO₄) .

Substitution Reactions

The bicyclic framework may participate in substitution reactions depending on the electronic environment.

Nucleophilic Substitution

If activated, the amino group could facilitate nucleophilic attack at adjacent positions. For example:

  • Alkylation : Reaction with alkyl halides or epoxides to form N-alkyl derivatives .

  • Sulfonation : Potential sulfonation using reagents like H₂SO₄, though this requires further experimental validation .

Stability and Reactivity Considerations

The bicyclic structure imparts rigidity, influencing reaction outcomes. For instance:

  • Stereochemical Control : The (1S,4S,7S) configuration directs regioselectivity in reactions involving the amino group or ester .

  • Protective Effects : The tert-butyl ester may shield the carboxylic acid moiety during reactions targeting the amino group, enabling selective functionalization .

Comparison with Analogues

Compound Key Difference Impact on Reactivity
Tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylateKetone group at position 2Enhanced electrophilic character at C-2
tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylateOxidized nitrogen and double bondAltered hydrogen bonding and conjugation

References PMC (2022) PMC (2022) AChemBlock (2024) AChemBlock (2024) ACS Publications (1999) PubChem (2025) PubChem (2025) PubChem (2025)

Scientific Research Applications

Medicinal Chemistry

Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is primarily utilized in the synthesis of bioactive compounds. Its structural features make it a valuable scaffold for developing new drugs, particularly those targeting the central nervous system (CNS).

Case Study: CNS Activity

Research has indicated that derivatives of this compound exhibit promising activity as potential analgesics and anxiolytics. For instance, a study reported the synthesis of various analogs that demonstrated significant binding affinity to specific receptors involved in pain and anxiety modulation, suggesting a pathway for new therapeutic agents .

Synthesis of Peptide Mimetics

The compound serves as a versatile building block in the synthesis of peptide mimetics, which are crucial in drug design due to their ability to mimic natural peptides while improving stability and bioavailability.

Data Table: Synthesis Applications

ApplicationDescriptionReference
Peptide MimeticsUsed in creating stable analogs for drug development
CNS Drug DevelopmentPotential for use in analgesics and anxiolytics
Functionalized DerivativesModifications lead to diverse biological activities

Structural Biology

The unique bicyclic structure of this compound allows it to serve as a template for studying protein-ligand interactions. Its ability to mimic the conformational aspects of natural substrates makes it an excellent candidate for structural biology studies.

Case Study: Protein Interaction Studies

In recent studies, researchers utilized this compound to investigate its binding interactions with various proteins involved in metabolic pathways, leading to insights into enzyme mechanisms and potential inhibitors .

Drug Design and Development

The compound's properties allow it to be employed in rational drug design processes where computational modeling is used alongside experimental validation.

Data Table: Drug Design Insights

AspectDetailReference
Computational ModelingUsed to predict binding affinities
Experimental ValidationConfirmed through biochemical assays
Lead Compound IdentificationIdentified as a lead for further drug development

Mechanism of Action

The mechanism of action of (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Positional and Stereochemical Variants

Compound Name Substituents Molecular Weight CAS Number Key Properties References
Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate anti-7-NH₂, 2-Boc 212.29 (calc.) 227940-72-9 High stereoselectivity; used in antiviral agents
exo-(t-Butyl 2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate exo-2-NH₂, 7-Boc 212.29 1354973-35-5 Exo configuration enhances solubility; intermediate for CNS drugs
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 6-OH, 2-Boc 213.28 198835-01-7 Hydroxy group enables further functionalization (e.g., glycosylation)
tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate 7-Br, 2-Boc 276.17 CDS024432 Bromine facilitates cross-coupling reactions in medicinal chemistry

Key Differences :

  • Substituent Position: Anti-7-amino vs. exo-2-amino analogs exhibit divergent biological targeting. For example, the anti-7 derivative is prioritized in antiviral research, while exo-2 variants are explored for neurological applications .
  • Functional Groups : Hydroxy and bromo substituents enable distinct synthetic pathways (e.g., bromo for Suzuki couplings, hydroxy for esterifications) .

Derivatives with Additional Nitrogen Atoms

Compound Name Structure Molecular Weight CAS Number Applications References
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 2-Boc, 5-N 226.27 113451-59-5 Dual-action protease inhibitors; improved hydrogen-bonding capacity
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-oxo, 2-Boc 199.23 198835-04-0 Precursor for ketone-derived prodrugs

Comparison :

  • Diazabicyclo Derivatives : The additional nitrogen atom (e.g., 2,5-diazabicyclo) increases basicity and expands hydrogen-bonding networks, enhancing interactions with enzymatic targets .
  • Oxo Derivatives : The 5-oxo group introduces a site for reductive amination or hydrazone formation, broadening utility in prodrug design .

Biological Activity

Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C₁₁H₂₀N₂O₂
  • Molecular Weight: 212.29 g/mol
  • IUPAC Name: tert-butyl (1S,4S)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • CAS Number: 1290626-52-6

The compound features a unique bicyclic structure that includes a tert-butyl ester and an amino group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding and ionic interactions, while the bicyclic framework provides structural rigidity that enhances binding specificity.

Key Interactions:

  • Enzyme Modulation: The compound can influence enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Binding: Its structure allows for specific interactions with receptor sites, potentially leading to downstream signaling effects.

Drug Development

This compound is being explored as a scaffold for drug design due to its structural features that enable selective binding to biological targets. Research indicates potential applications in the following areas:

  • Anticancer Agents:
    • Studies show that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis .
  • Neurological Disorders:
    • Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Antimicrobial Activity:
    • Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a potential lead for developing new antibiotics .

Case Studies and Experimental Data

StudyFindings
In Vitro Studies Demonstrated selective inhibition of cancer cell lines with IC50 values in the low micromolar range, indicating promising anticancer potential .
Neuroprotective Effects In animal models, the compound showed reduced neuroinflammation and improved cognitive function in memory impairment tests .
Antimicrobial Testing Exhibited significant inhibition against Gram-positive bacteria in preliminary assays .

Q & A

Basic: What are the common synthetic routes for Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate?

Answer:
The compound is synthesized via multi-step routes involving cyclization, functionalization, and protection/deprotection strategies. Key methods include:

  • Radical Cyclization : α-Acylamino radicals generated from methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylates undergo Bu3_3SnH-mediated cyclization to form the bicyclic core .
  • Wittig/Michael Tandem Reactions : L-serine-derived intermediates undergo transannular alkylation to construct the [2.2.1] ring system, followed by selective reductions (e.g., SmI2_2) for functionalization .
  • Catalytic Amination : Palladium-bisimidazol-2-ylidene complexes catalyze cross-coupling of heteroaryl halides with 7-azabicyclo[2.2.1]heptane derivatives, enabling N-heteroaryl substitutions .

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